8-Azepan-1-yl-3-methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pharmacogenetic Associations with Azathioprine Therapy
Azathioprine, a thiopurine prodrug, demonstrates a complex metabolism involving several enzymes, significantly affecting its efficacy and safety. Research has highlighted the critical role of thiopurine S-methyltransferase (TPMT) and inosine triphosphate pyrophosphatase (ITPA) genotypes in predicting adverse drug reactions (ADRs) to azathioprine therapy, particularly in liver transplant recipients and patients with inflammatory bowel disease (IBD). Studies suggest that polymorphisms in TPMT and ITPA genes do not significantly predict adverse drug reactions, including bone marrow suppression, in liver transplant patients. However, the association between nodular regenerative hyperplasia (NRH) and TPMT genotype warrants further investigation (Breen et al., 2005).
Thiopurine Metabolite Monitoring and Drug Dosing
The monitoring of thiopurine metabolites, such as 6-thioguanine nucleotide (6-TGN), and the assessment of TPMT and ITPA genotypes have been proposed to optimize azathioprine dosing and minimize toxicity. This approach aims to personalize treatment, especially in conditions like Crohn's disease, where azathioprine is used for maintaining remission. Metabolite monitoring can guide adjustments in drug dosage to achieve therapeutic efficacy while reducing the risk of leukopenia and other adverse reactions. Studies have demonstrated the feasibility of this strategy in managing IBD and autoimmune hepatitis, suggesting a tailored approach to azathioprine therapy could enhance patient outcomes (Dubinsky et al., 2005).
Role of Genetic Biomarkers in Azathioprine Therapy
The identification of new genetic biomarkers has the potential to further refine the management of patients undergoing azathioprine therapy. Research into single nucleotide polymorphisms (SNPs) related to the differential gene expression affecting azathioprine drug metabolism, especially in combination therapy with 5-aminosalicylic acid (5-ASA), offers insights into inter-individual differences in drug responses and adverse drug reactions (ADRs). Such pharmacogenetic markers can help predict blood concentrations of azathioprine metabolites, thereby informing dosing strategies and minimizing toxicity risks in treatment protocols for inflammatory bowel disease (IBD) (Uchiyama et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of SMR000014930, also known as 8-Azepan-1-yl-3-methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-3,7-dihydro-purine-2,6-dione, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms, which are communities of bacteria that adhere to each other on surfaces and are involved in a wide range of infections .
Mode of Action
SMR000014930 interacts with DnaK, inhibiting the formation of biofilms in a dose-dependent manner . By targeting DnaK, SMR000014930 disrupts the processes necessary for biofilm formation, thereby reducing the viability of the biofilm .
Biochemical Pathways
The interaction between SMR000014930 and DnaK affects the biochemical pathways involved in biofilm formation . The downstream effects of this interaction include a reduction in the biofilm’s capacity to tolerate antibiotics and resist treatment .
Pharmacokinetics
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, is an integral part of drug development and rational pharmacotherapy
Result of Action
The result of SMR000014930’s action is a significant inhibition of biofilm formation . This inhibition increases the susceptibility of the biofilm to antimicrobial agents, potentially improving the effectiveness of treatments for infections associated with biofilms .
properties
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2S2/c1-11-20-21-17(28-11)27-10-9-24-12-13(22(2)16(26)19-14(12)25)18-15(24)23-7-5-3-4-6-8-23/h3-10H2,1-2H3,(H,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFPIHZNMYVTTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.